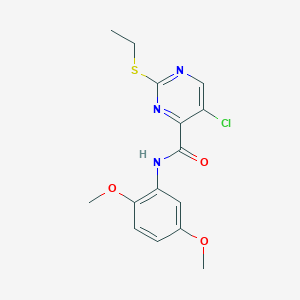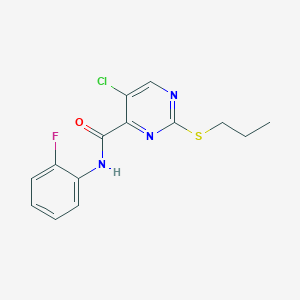
5-chloro-N-(2,5-dimethoxyphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-N-(2,5-dimethoxyphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2,5-dimethoxyphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as a substituted urea or guanidine, the pyrimidine ring is constructed through cyclization reactions.
Introduction of the Chloro Group: Chlorination can be achieved using reagents like thionyl chloride or phosphorus oxychloride.
Attachment of the Dimethoxyphenyl Group: This step might involve a nucleophilic aromatic substitution reaction.
Addition of the Ethylsulfanyl Group: Thiolation can be performed using ethylthiol or similar reagents.
Formation of the Carboxamide Group: This can be achieved through amidation reactions using appropriate carboxylic acid derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles might be employed.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions might target the nitro or carbonyl groups if present.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chloro or aromatic positions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or alkyl halides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups.
科学研究应用
5-chloro-N-(2,5-dimethoxyphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry: Used in the synthesis of specialty chemicals or materials.
作用机制
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. Molecular targets could include kinases, proteases, or other enzymes, and pathways involved might be related to cell signaling, metabolism, or gene expression.
相似化合物的比较
Similar Compounds
- 5-chloro-N-(2,5-dimethoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide
- 5-chloro-N-(2,5-dimethoxyphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide
Uniqueness
The unique combination of the ethylsulfanyl group and the dimethoxyphenyl moiety might confer specific biological activities or chemical properties that distinguish it from similar compounds. For example, the ethylsulfanyl group might enhance lipophilicity, affecting the compound’s bioavailability and interaction with biological membranes.
属性
分子式 |
C15H16ClN3O3S |
|---|---|
分子量 |
353.8 g/mol |
IUPAC 名称 |
5-chloro-N-(2,5-dimethoxyphenyl)-2-ethylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C15H16ClN3O3S/c1-4-23-15-17-8-10(16)13(19-15)14(20)18-11-7-9(21-2)5-6-12(11)22-3/h5-8H,4H2,1-3H3,(H,18,20) |
InChI 键 |
ZPCGEVILLVMJFG-UHFFFAOYSA-N |
规范 SMILES |
CCSC1=NC=C(C(=N1)C(=O)NC2=C(C=CC(=C2)OC)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Dimethyl (2-benzyl-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazol-4-YL)phosphonate](/img/structure/B14992077.png)
![methyl {3-[2-(4-fluorophenyl)ethyl]-6,10-dimethyl-8-oxo-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl}acetate](/img/structure/B14992082.png)
![N-benzyl-2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetamide](/img/structure/B14992087.png)


![6-(4-ethoxyphenyl)-3-ethyl-N-(3-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B14992099.png)
![N-(1,1-dioxo-3-thiolanyl)-N-[(5-methyl-2-furanyl)methyl]-2-nitrobenzamide](/img/structure/B14992113.png)
![N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B14992126.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methoxyphenoxy)-N-[(5-methylfuran-2-yl)methyl]acetamide](/img/structure/B14992132.png)
![Ethyl 3-acetyl-8-methyl-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate](/img/structure/B14992136.png)
![N-(2-{2-[(cyclohexylcarbonyl)amino]ethyl}-1-methyl-1H-benzimidazol-5-yl)-4-methoxybenzamide](/img/structure/B14992140.png)
![3-tert-butyl-8-hexyl-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B14992147.png)
![4-(3,4-diethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14992148.png)
![1'-ethyl-2-(3-methoxypropyl)-7-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B14992154.png)
